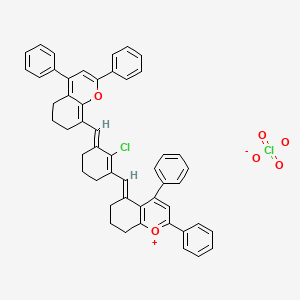
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate is a complex organic compound with a molecular formula of C50H42Cl2O6. This compound is notable for its intricate structure, which includes multiple aromatic rings and a perchlorate group. It is primarily used in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves multiple steps, starting with the preparation of the chromenylium core The reaction typically involves the condensation of 2,4-diphenyl-6,7-dihydro-5H-chromen-8-one with a suitable chlorinated cyclohexene derivative under controlled conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The reactions are typically carried out under controlled conditions, with specific temperatures and solvents chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products are often used as intermediates in further chemical synthesis or as final products in various applications.
Wissenschaftliche Forschungsanwendungen
8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in studies of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chromenylium derivatives and perchlorate-containing compounds. Examples include:
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium chloride
- 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium bromide
Uniqueness
What sets 8-((2-Chloro-3-((2,4-diphenyl-6,7-dihydro-5H-chromen-8-YL)methylene)cyclohex-1-enyl)methylene)-2,4-diphenyl-5,6,7,8-tetrahydrochromenylium perchlorate apart is its unique combination of structural features, which confer specific chemical properties and reactivity. The presence of the perchlorate group, in particular, influences its solubility, stability, and reactivity, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C50H42Cl2O6 |
|---|---|
Molekulargewicht |
809.8 g/mol |
IUPAC-Name |
(5E)-5-[[(3E)-2-chloro-3-[(2,4-diphenyl-6,7-dihydro-5H-chromen-8-yl)methylidene]cyclohexen-1-yl]methylidene]-2,4-diphenyl-7,8-dihydro-6H-chromen-1-ium;perchlorate |
InChI |
InChI=1S/C50H42ClO2.ClHO4/c51-49-39(30-38-24-15-29-45-48(38)44(35-18-7-2-8-19-35)33-46(52-45)36-20-9-3-10-21-36)25-13-26-40(49)31-41-27-14-28-42-43(34-16-5-1-6-17-34)32-47(53-50(41)42)37-22-11-4-12-23-37;2-1(3,4)5/h1-12,16-23,30-33H,13-15,24-29H2;(H,2,3,4,5)/q+1;/p-1/b38-30+,40-31+; |
InChI-Schlüssel |
SBPPRFXDNIKBTN-JCSBUTHPSA-M |
Isomerische SMILES |
C1C/C(=C\C2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)/C(=C(C1)/C=C/6\CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
C1CC(=CC2=C3C(=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)CCC2)C(=C(C1)C=C6CCCC7=C6C(=CC(=[O+]7)C8=CC=CC=C8)C9=CC=CC=C9)Cl.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















